N-{[4-(2,3-dimethylphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide
Description
This compound is a structurally complex small molecule featuring a 1,2,4-triazole core substituted with a 2,3-dimethylphenyl group and a thioether-linked pyrazolyl moiety. Its synthesis likely involves multi-step reactions, including cyclocondensation, S-alkylation, and amide coupling, as inferred from analogous triazole derivatives in the literature .
Properties
IUPAC Name |
N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H31FN6O2S2/c1-22-8-6-11-28(23(22)2)40-31(20-36-32(42)18-24-9-4-3-5-10-24)37-38-34(40)45-21-33(43)41-29(25-13-15-26(35)16-14-25)19-27(39-41)30-12-7-17-44-30/h3-17,29H,18-21H2,1-2H3,(H,36,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJXHWSBTBDXLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CNC(=O)CC6=CC=CC=C6)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31FN6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[4-(2,3-dimethylphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of various precursors. The synthesis typically includes the formation of the triazole ring and the introduction of the thiophene and phenyl groups. The detailed synthetic route involves:
- Formation of the Triazole Ring : Utilizing 4H-1,2,4-triazole derivatives as starting materials.
- Introduction of Sulfanyl Group : Achieved through nucleophilic substitution reactions.
- Final Coupling Reactions : To attach the dimethylphenyl and phenyl acetamide moieties.
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| N-{...} | Vancomycin-resistant Enterococcus faecium | 4 µg/mL |
These findings suggest that the compound could serve as a scaffold for developing new antimicrobial agents targeting resistant strains .
Anticancer Activity
In vitro studies have demonstrated that N-{[4-(2,3-dimethylphenyl)-5... exhibits cytotoxic effects on various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15 |
| MCF-7 (Breast Cancer) | 10 |
| Caco-2 (Colorectal Cancer) | 12 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase, which is crucial for halting cancer cell proliferation .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study on Antimicrobial Resistance : A study demonstrated that derivatives of triazole compounds showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential for therapeutic use in resistant infections.
- Clinical Trials on Anticancer Properties : Early-phase clinical trials have shown promising results with compounds structurally related to N-{...}, leading to further investigations into their safety and efficacy in human subjects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares core motifs with several synthesized triazole-pyrazole hybrids. Key analogues include:
Key Observations :
Spectral Comparisons :
Key Observations :
- The absence of C=O in triazole-thiones confirms cyclization, whereas the target compound retains an acetamide C=O.
- Similar NH stretches across analogues suggest conserved hydrogen-bonding motifs.
Bioactivity and Drug-Likeness
While direct bioactivity data for the target compound is unavailable, inferences can be drawn from analogues:
- Triazole-Pyrazole Hybrids : Compounds with fluorophenyl and thiophene groups (e.g., ) often exhibit kinase inhibitory or antimicrobial activity due to hydrophobic and π-π interactions .
- NP-like Chemical Space : The compound’s synthetic origin places it in a "pseudo-natural product" region, balancing complexity (e.g., multiple aromatic rings) with drug-like properties such as moderate molecular weight (<650 g/mol) .
Crystallographic and Computational Analysis
- Structure Determination : The use of SHELXL () and ORTEP () for analogous compounds implies that the target compound’s crystal structure (if resolved) would employ similar refinement protocols.
- Hit Dexter 2.0 Prediction : Computational tools like Hit Dexter 2.0 () could assess its likelihood of being a promiscuous binder, though this remains speculative without experimental data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
